3-{5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-yl}propanoic acid hydrochloride
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Overview
Description
3-{5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-yl}propanoic acid hydrochloride is a chemical compound with the molecular formula C11H16N2O2.ClH. It is a hydrochloride salt derived from 3-(6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-yl)propanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-yl}propanoic acid hydrochloride typically involves multiple steps, starting with the construction of the imidazoazepine core. This can be achieved through cyclization reactions involving appropriate precursors such as amines and carboxylic acids. The reaction conditions often require the use of strong acids or bases, and the reactions are usually carried out under reflux conditions to ensure completion.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 3-{5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-yl}propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-{5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-yl}propanoic acid hydrochloride is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs.
Medicine: The compound has potential medicinal applications, particularly in the development of pharmaceuticals targeting specific diseases. Its ability to interact with biological targets makes it a candidate for drug discovery.
Industry: In industry, this compound can be used in the production of various chemical products, including agrochemicals and materials science applications.
Mechanism of Action
The mechanism by which 3-{5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-yl}propanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may modulate these targets through binding interactions, leading to changes in biological processes.
Comparison with Similar Compounds
Imidazo[1,2-a]azepine derivatives
Other propanoic acid derivatives
Hydrochloride salts of similar structures
Uniqueness: 3-{5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-yl}propanoic acid hydrochloride is unique due to its specific structural features, which differentiate it from other compounds in its class
Properties
CAS No. |
2567503-79-9 |
---|---|
Molecular Formula |
C11H17ClN2O2 |
Molecular Weight |
244.7 |
Purity |
95 |
Origin of Product |
United States |
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